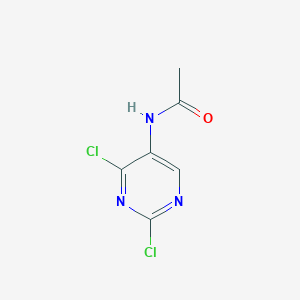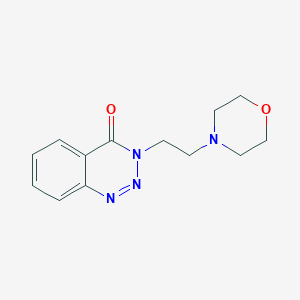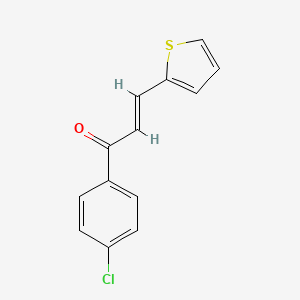
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is a novel compound with interesting biological and pharmacological properties. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound is a member of the thienylprop-2-en-1-one family of compounds, which are characterized by their unique structure and high solubility in both water and organic solvents. The compound has been synthesized using various methods, including the use of palladium-catalyzed cross-coupling reactions, and has been studied for its potential therapeutic applications.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound has been studied for its potential therapeutic applications in both in vivo and in vitro experiments.
In Vivo
In vivo experiments have demonstrated that 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has anti-inflammatory, anti-proliferative, and anti-metastatic properties. In addition, the compound has been shown to inhibit the growth of cancer cells in animal models.
In Vitro
In vitro experiments have demonstrated that 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has anti-inflammatory, anti-proliferative, and anti-metastatic properties. The compound has also been shown to have anti-angiogenic and anti-fibrotic effects.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, the compound has been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Biological Activity
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has been shown to have anti-inflammatory, anti-proliferative, and anti-metastatic properties. In addition, the compound has been shown to inhibit the growth of cancer cells in animal models and to have anti-angiogenic and anti-fibrotic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the expression of various genes involved in cell growth and apoptosis. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Advantages and Limitations for Lab Experiments
The use of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one in laboratory experiments has several advantages, including its high solubility in both water and organic solvents, its ability to modulate the expression of various genes involved in cell growth and apoptosis, and its potential to inhibit the activity of certain enzymes. However, the compound has several limitations, including its lack of specificity for certain enzymes and its potential to cause adverse side effects in some cases.
Future Directions
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Future studies should focus on further elucidating the mechanism of action of the compound and its potential therapeutic applications. In addition, further research should be conducted to investigate the potential side effects of the compound and to optimize its use in laboratory experiments. Other potential future directions include the development of novel synthetic methods for the synthesis of this compound and the evaluation of its effects on other diseases, such as neurological disorders, autoimmune diseases, and infectious diseases.
Synthesis Methods
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one can be synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions. This method involves the coupling of a 4-chlorophenyl moiety with a 2-thienyl moiety in the presence of a palladium catalyst. The resulting product is a this compound compound with a high degree of purity.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGXTIHTHBSOA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)

![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)


![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)
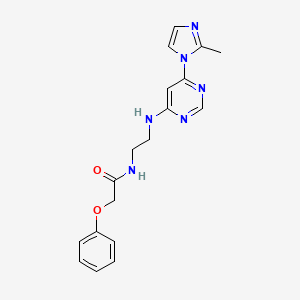
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)
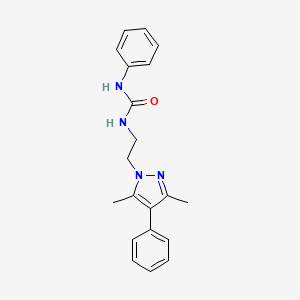
![2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B2903983.png)
